molecular formula C5H11O3P B6284406 ethyl methyl(2-oxoethyl)phosphinate CAS No. 63135-95-5

ethyl methyl(2-oxoethyl)phosphinate

Cat. No.: B6284406
CAS No.: 63135-95-5
M. Wt: 150.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl methyl(2-oxoethyl)phosphinate is an organophosphorus compound characterized by a phosphinate core (P=O) with three substituents: a methyl group, a 2-oxoethyl group (CH₂CO⁻), and an ethoxy ester group. Its molecular formula is C₆H₁₁O₃P, with a molecular weight of 162.12 g/mol. The 2-oxoethyl group introduces a ketone functionality, enhancing reactivity in nucleophilic addition or condensation reactions. This compound is likely synthesized via methods analogous to related phosphinates, such as reacting a substituted phosphinic acid with ethyl chloroformate in the presence of a base (e.g., pyridine) .

Properties

CAS No.

63135-95-5

Molecular Formula

C5H11O3P

Molecular Weight

150.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The acid-catalyzed reaction of hypophosphite salts with orthoesters, as demonstrated in the synthesis of ethyl (diethoxymethyl)phosphinate (US20080319231A1), provides a foundational framework. Here, ammonium hypophosphite reacts with triethylorthoformate in a toluene-ethanol solvent system under methane sulfonic acid (MSA) catalysis. The orthoester serves as a carbonyl precursor, while the hypophosphite contributes the phosphorus center. For ethyl methyl(2-oxoethyl)phosphinate, this method necessitates substituting triethylorthoformate with a ketone-generating orthoester, such as triethylorthoacetate, to introduce the 2-oxoethyl group post-hydrolysis.

Sequential Alkylation for Mixed Substituents

Achieving mixed ethyl and methyl groups on phosphorus requires sequential alkylation of hypophosphite. Initial methylation of hypophosphite (H₂PO₂⁻) with methyl iodide in basic conditions forms methylhypophosphite (MeHPO₂⁻), followed by ethylation with ethyl bromide to yield ethyl methylphosphinate (MeEtPO₂⁻). Subsequent esterification with glycolaldehyde, though challenging due to the latter’s instability, could be facilitated using acetal-protected derivatives (e.g., glycolaldehyde diethyl acetal). Deprotection post-esterification would unveil the 2-oxoethyl group.

Optimization and Challenges

Critical parameters include:

  • Temperature control : Maintaining 0–10°C during acid addition to suppress side reactions.

  • Solvent selection : Toluene-ethanol (20:1) enhances solubility of hypophosphite salts while minimizing oxidation.

  • Acid choice : Methane sulfonic acid outperforms sulfuric acid in minimizing byproducts (e.g., oxidized phosphinates).

Transition Metal-Catalyzed C–P Bond Formation

CuNPs/ZnO-Catalyzed Addition to Alkenes

The CuNPs/ZnO-catalyzed synthesis of β-ketophosphonates from alkenes and diethylphosphite (Gutierrez et al.) offers a parallel route for phosphinates. By replacing diethylphosphite with methyl ethylphosphinite (MeEtP(O)H), the reaction with vinyl ketones (e.g., methyl vinyl ketone) could yield this compound. The catalytic cycle involves:

  • Oxidative addition of phosphinite to Cu(0).

  • Alkene insertion into the Cu–P bond.

  • Reductive elimination to form the C–P bond.

Substrate Compatibility and Limitations

  • Alkene substitution : Electron-deficient alkenes (e.g., acrylates) favor nucleophilic phosphinite addition.

  • Catalyst loading : 1.7 mol% CuNPs/ZnO suffices for full conversion in 4–6 hours at 70°C.

  • Byproduct formation : Over-oxidation to phosphonates is mitigated under inert atmospheres.

Esterification of Pre-Formed Phosphinic Acids

Synthesis of Ethyl Methylphosphinic Acid

Ethyl methylphosphinic acid (MeEtP(O)OH) is synthesized via double alkylation of hypophosphorous acid (H₃PO₂):

  • Methylation : H₃PO₂ + CH₃I → CH₃HP(O)OH.

  • Ethylation : CH₃HP(O)OH + C₂H₅I → MeEtP(O)OH.
    Purification via recrystallization or column chromatography ensures >95% purity.

Esterification with 2-Oxoethyl Derivatives

Direct esterification with glycolaldehyde is impractical due to its instability. Instead, acetal-protected glycolaldehyde (e.g., 2,2-diethoxyethanol) reacts with MeEtP(O)Cl (generated via Atherton-Todd reaction) to yield protected this compound. Acidic hydrolysis (HCl/MeOH) removes the acetal, producing the target compound.

Comparative Analysis of Methodologies

Method Yield Purity Key Advantages Limitations
Acid-catalyzed alkylation56–61%88–95%Scalable; avoids phosphinic acid handlingRequires acetal protection/deprotection
CuNPs/ZnO catalysis70–85%>90%Mild conditions; broad substrate toleranceLimited to electron-deficient alkenes
Esterification40–50%85–90%Direct P–O bond formationUnstable glycolaldehyde derivatives

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Signals at δ 1.25–1.40 (m, CH₂CH₃), δ 2.30 (t, P–CH₂), δ 4.10 (q, OCH₂CH₃), and δ 9.70 (s, ketone C=O).

  • ³¹P NMR : Single resonance at δ 25–28 ppm, consistent with phosphinate esters.

Infrared (IR) Spectroscopy

Strong absorption at 1250 cm⁻¹ (P=O) and 1700 cm⁻¹ (C=O) .

Chemical Reactions Analysis

Ethyl methyl(2-oxoethyl)phosphinate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. Hydrolysis of this compound can occur under both acidic and basic conditions, leading to the formation of phosphinic acids . Oxidation reactions typically involve the use of oxidizing agents such as hydrogen peroxide, resulting in the formation of phosphine oxides. Substitution reactions often involve nucleophiles such as amines or alcohols, leading to the formation of substituted phosphinates .

Scientific Research Applications

Chemical Reagent

EMOEP is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including hydrolysis and substitution reactions. These properties make it valuable for synthesizing other organic compounds.

EMOEP has been studied for its potential biological applications, particularly as an antibacterial and antiviral agent. Research indicates that it can inhibit the activity of enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. By binding to the active sites of these enzymes, EMOEP disrupts normal cellular processes, which may lead to therapeutic effects in treating certain diseases.

Neuroprotective Potential

Emerging studies suggest that EMOEP may have neuroprotective properties, making it a candidate for treating neurological disorders. Its ability to interact with neurotransmitter systems could provide insights into new therapeutic strategies for conditions like Alzheimer's disease and other neurodegenerative disorders.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of EMOEP on specific enzymes related to amino acid metabolism. The results demonstrated that EMOEP forms stable complexes with these enzymes, leading to significant reductions in their activity. This finding highlights its potential use as a biochemical tool for studying metabolic pathways.

Case Study 2: Antimicrobial Activity

In another research effort, EMOEP was tested against various bacterial strains to evaluate its antimicrobial efficacy. The compound showed promising results, inhibiting bacterial growth at low concentrations. This suggests that EMOEP could be developed into an effective antimicrobial agent.

Mechanism of Action

The mechanism of action of ethyl methyl(2-oxoethyl)phosphinate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects . The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Organophosphorus Compounds

Ethyl Phenylphosphinate (PhPH(=O)OEt)

  • Molecular Formula : C₈H₁₁O₂P
  • Molecular Weight : 170.14 g/mol
  • Structure : Phenyl group (Ph) replaces the 2-oxoethyl group.
  • Synthesis : Prepared via reaction of phosphinic acid with ethyl chloroformate and pyridine .
  • Properties: Boiling Point: 88–90°C at 0.5 mmHg Solubility: Miscible in polar solvents (ethanol, ether). Reactivity: Less electrophilic than the target compound due to the absence of a ketone group.
  • Applications: Intermediate in organophosphorus chemistry, ligand synthesis.

2-Ethylhexyl Methylphosphonofluoridate (C₉H₂₀FO₂P)

  • Molecular Formula : C₉H₂₀FO₂P
  • Molecular Weight : 210.23 g/mol
  • Structure : Contains a fluorine atom and a bulkier 2-ethylhexyl chain.
  • Properties :
    • Higher lipophilicity due to the long alkyl chain.
    • Fluorine enhances electrophilicity, making it more reactive in phosphorylation reactions .
  • Applications : Likely used in chemical warfare agents or specialized organic synthesis.

Ethyl Diphenylphosphinite (C₁₄H₁₅OP)

  • Molecular Formula : C₁₄H₁₅OP
  • Molecular Weight : 230.24 g/mol
  • Structure : Phosphorus in the +3 oxidation state (P(III)) with two phenyl groups.
  • Properties :
    • Reduced oxidation state increases nucleophilicity, suitable for ligand formation in catalysis.
    • Lower thermal stability compared to phosphinates (P(V)) .
  • Applications : Catalyst precursor in cross-coupling reactions.

2-Hydroxyethyl Methacrylate Phosphate (C₇H₁₃O₆P)

  • Molecular Formula : C₇H₁₃O₆P
  • Molecular Weight : 224.15 g/mol
  • Structure : Phosphate ester with methacrylate and hydroxyethyl groups.
  • Properties :
    • Dual functionality (phosphate and methacrylate) enables polymerization and crosslinking.
    • Hydrophilic due to hydroxyl group .
  • Applications : Dental adhesives, UV-curable coatings.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point/Decomposition Applications
Ethyl Methyl(2-Oxoethyl)phosphinate C₆H₁₁O₃P 162.12 Phosphinate, Ketone Not reported Synthetic intermediate
Ethyl Phenylphosphinate C₈H₁₁O₂P 170.14 Phosphinate, Aryl 88–90°C (0.5 mmHg) Organophosphorus synthesis
2-Ethylhexyl Methylphosphonofluoridate C₉H₂₀FO₂P 210.23 Phosphonofluoridate, Alkyl Not reported Specialized organics
Ethyl Diphenylphosphinite C₁₄H₁₅OP 230.24 Phosphinite, Aryl Not reported Catalysis
2-Hydroxyethyl Methacrylate Phosphate C₇H₁₃O₆P 224.15 Phosphate, Methacrylate Not reported Polymer chemistry

Key Research Findings

  • Reactivity Trends : The ketone group in this compound likely enhances its electrophilicity compared to ethyl phenylphosphinate, enabling unique reaction pathways (e.g., Schiff base formation).
  • Thermal Stability : Phosphinates (P(V)) generally exhibit higher thermal stability than phosphinites (P(III)) due to stronger P=O bonds .
  • Industrial Relevance: Fluorinated phosphonates (e.g., 2-ethylhexyl methylphosphonofluoridate) are prioritized in high-performance applications but raise toxicity concerns .

Q & A

Q. What interdisciplinary approaches integrate this compound into novel material science applications (e.g., flame retardants, ligands)?

  • Methodological Answer: Collaborate with polymer chemists to test its efficacy as a flame retardant via cone calorimetry (ISO 5660). For ligand design, screen coordination complexes with transition metals using X-ray crystallography and cyclic voltammetry. Cross-reference CRDC subclasses RDF2050107 (particle technology) and RDF2050106 (fuel engineering) for industrial synergies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.